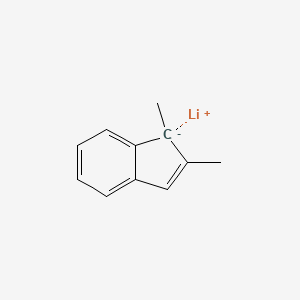![molecular formula C26H18Br4N2Ni B6298025 1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide CAS No. 616895-50-2](/img/structure/B6298025.png)
1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide, or Ni(dppb)2Br2, is a coordination compound composed of two nickel atoms, two bromines, and two 1,2-bis[(N-2-bromophenyl)imino]ethane ligands. It is a useful reagent in chemical synthesis, and has been studied for its potential applications in catalysis, sensing, and other areas of chemical research.
Applications De Recherche Scientifique
Ni(dppb)2Br2 has been studied for its potential applications in catalysis, sensing, and other areas of chemical research. It has been used as a catalyst for the synthesis of organic compounds, such as amines and carboxylic acids. It has also been used as a sensing agent for the detection of nitroaromatic compounds and other pollutants in water. In addition, Ni(dppb)2Br2 has been studied for its potential applications in the fields of drug delivery, photochemistry, and electrochemistry.
Mécanisme D'action
The mechanism of action of Ni(dppb)2Br2 is not yet fully understood. However, it is believed that the two nickel atoms in the complex interact with the ligands to form a coordination complex. This complex then reacts with other molecules in the solution, forming new products. The exact mechanism of the reaction is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ni(dppb)2Br2 are not yet known. However, studies in animals have shown that the compound is not toxic and does not cause any adverse effects. Further studies are needed to determine the exact effects of Ni(dppb)2Br2 on humans and other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ni(dppb)2Br2 in laboratory experiments include its high reactivity, its low cost, and its ease of synthesis. The compound is also relatively stable, making it suitable for long-term storage. However, the compound is sensitive to light and air, so it must be stored in a dark, airtight container. Additionally, the compound is not soluble in water, so it must be dissolved in an organic solvent before use.
Orientations Futures
The potential future directions for research on Ni(dppb)2Br2 include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in catalysis, sensing, and other areas of chemical research. In addition, studies could be conducted to determine the compound’s potential uses in drug delivery, photochemistry, and electrochemistry. Finally, further research could be conducted to optimize the synthesis of Ni(dppb)2Br2 and to develop new methods for its purification.
Méthodes De Synthèse
Ni(dppb)2Br2 can be synthesized using a solution-phase method. The synthesis begins with the reaction of 1,2-bis[(N-2-bromophenyl)imino]ethane (dppb) with nickel(II) bromide (NiBr2) in the presence of a suitable solvent. This reaction produces a complex of Ni(dppb)2Br2, which can then be isolated and purified using crystallization. The synthesis can also be carried out in a solid-state reaction, in which the reactants are mixed and heated in a sealed container.
Propriétés
IUPAC Name |
N,N'-bis(2-bromophenyl)-1,2-diphenylethane-1,2-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2N2.2BrH.Ni/c27-21-15-7-9-17-23(21)29-25(19-11-3-1-4-12-19)26(20-13-5-2-6-14-20)30-24-18-10-8-16-22(24)28;;;/h1-18H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBIGQIOHYGHZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Br)C(=NC3=CC=CC=C3Br)C4=CC=CC=C4.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br4N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)

![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)
![[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298004.png)
![{2,6-Bis[1-(N-2,6-diisopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6298009.png)
![[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298024.png)
![3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298042.png)
![[2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298047.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)